molecular formula C18H21BN2O4 B14773144 6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide

6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide

Cat. No.: B14773144
M. Wt: 340.2 g/mol
InChI Key: SRHAYUNOXUHWAQ-UHFFFAOYSA-N
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Description

6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a carboxamide group, and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide typically involves the formation of the boronic ester followed by coupling with the pyridine carboxamide. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The boronic ester can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The carboxamide group can engage in hydrogen bonding and other interactions, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4,4,5,5-Tetramethyl-

Properties

Molecular Formula

C18H21BN2O4

Molecular Weight

340.2 g/mol

IUPAC Name

6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide

InChI

InChI=1S/C18H21BN2O4/c1-17(2)18(3,4)25-19(24-17)12-7-5-8-13(11-12)20-16(23)14-9-6-10-15(22)21-14/h5-11H,1-4H3,(H,20,23)(H,21,22)

InChI Key

SRHAYUNOXUHWAQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=O)N3

Origin of Product

United States

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